Cas no 949485-81-8 (5-(chlorosulfonyl)-2-fluorobenzoyl chloride)

5-(chlorosulfonyl)-2-fluorobenzoyl chloride 化学的及び物理的性質
名前と識別子
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- Benzoyl chloride, 5-(chlorosulfonyl)-2-fluoro-
- 5-(chlorosulfonyl)-2-fluorobenzoyl chloride
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- MDL: MFCD30175573
- インチ: 1S/C7H3Cl2FO3S/c8-7(11)5-3-4(14(9,12)13)1-2-6(5)10/h1-3H
- InChIKey: ZWUQWZVVOSHHEZ-UHFFFAOYSA-N
- SMILES: C(Cl)(=O)C1=CC(S(Cl)(=O)=O)=CC=C1F
5-(chlorosulfonyl)-2-fluorobenzoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-267577-0.5g |
5-(chlorosulfonyl)-2-fluorobenzoyl chloride |
949485-81-8 | 0.5g |
$1207.0 | 2023-09-11 | ||
Enamine | EN300-267577-1.0g |
5-(chlorosulfonyl)-2-fluorobenzoyl chloride |
949485-81-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-267577-5g |
5-(chlorosulfonyl)-2-fluorobenzoyl chloride |
949485-81-8 | 5g |
$3645.0 | 2023-09-11 | ||
Enamine | EN300-267577-0.25g |
5-(chlorosulfonyl)-2-fluorobenzoyl chloride |
949485-81-8 | 0.25g |
$1156.0 | 2023-09-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038342-1g |
5-(Chlorosulfonyl)-2-fluorobenzoyl chloride |
949485-81-8 | 95% | 1g |
¥6167.0 | 2024-04-17 | |
Enamine | EN300-267577-0.1g |
5-(chlorosulfonyl)-2-fluorobenzoyl chloride |
949485-81-8 | 0.1g |
$1106.0 | 2023-09-11 | ||
Enamine | EN300-267577-10.0g |
5-(chlorosulfonyl)-2-fluorobenzoyl chloride |
949485-81-8 | 10.0g |
$5405.0 | 2023-03-01 | ||
Enamine | EN300-267577-5.0g |
5-(chlorosulfonyl)-2-fluorobenzoyl chloride |
949485-81-8 | 5.0g |
$3645.0 | 2023-03-01 | ||
Enamine | EN300-267577-2.5g |
5-(chlorosulfonyl)-2-fluorobenzoyl chloride |
949485-81-8 | 2.5g |
$2464.0 | 2023-09-11 | ||
Ambeed | A1085211-1g |
5-(Chlorosulfonyl)-2-fluorobenzoyl chloride |
949485-81-8 | 95% | 1g |
$898.0 | 2024-04-15 |
5-(chlorosulfonyl)-2-fluorobenzoyl chloride 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
5-(chlorosulfonyl)-2-fluorobenzoyl chlorideに関する追加情報
Professional Introduction to 5-(chlorosulfonyl)-2-fluorobenzoyl Chloride (CAS No. 949485-81-8)
5-(chlorosulfonyl)-2-fluorobenzoyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and versatile applications. This compound, identified by the CAS number 949485-81-8, is a derivative of benzoic acid featuring both a chlorosulfonyl and a fluorine substituent. These functional groups contribute to its reactivity and make it a valuable intermediate in the synthesis of various bioactive molecules.
The significance of 5-(chlorosulfonyl)-2-fluorobenzoyl chloride lies in its role as a building block for more complex chemical entities. The chlorosulfonyl group, in particular, is known for its ability to participate in nucleophilic substitution reactions, while the fluorine atom introduces electronic and steric effects that can influence the biological activity of the resulting compounds. This combination makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The presence of a fluorine atom in 5-(chlorosulfonyl)-2-fluorobenzoyl chloride aligns with this trend, as fluorine-containing molecules are frequently explored in drug discovery programs. For instance, studies have shown that fluorine substitution can lead to increased lipophilicity and reduced susceptibility to enzymatic degradation, making such compounds more suitable for oral administration.
The chlorosulfonyl group in this compound also plays a crucial role in its reactivity. It serves as a leaving group in various transformations, enabling the synthesis of more complex structures through nucleophilic aromatic substitution or displacement reactions. This property is particularly useful in the preparation of heterocyclic compounds, which are prevalent in many pharmaceuticals. Researchers have leveraged this reactivity to develop novel scaffolds for kinase inhibitors, anticancer agents, and anti-inflammatory drugs.
One of the most compelling applications of 5-(chlorosulfonyl)-2-fluorobenzoyl chloride is in the synthesis of peptide mimetics. Peptides are essential biomolecules that play a myriad of roles in cellular signaling and regulation. However, their biological activity is often limited by their susceptibility to degradation by proteases. By incorporating fluorinated or chlorosulfonylated moieties into peptide analogs, researchers can enhance their stability and bioavailability. This approach has been successfully applied in the development of protease inhibitors and other therapeutic peptides.
The compound's utility extends beyond pharmaceutical applications. In materials science, for example, it has been explored as a precursor for functionalized polymers and coatings. The ability to introduce specific substituents at defined positions on a benzene ring allows for fine-tuning of material properties such as solubility, thermal stability, and mechanical strength. Such modifications are critical for developing advanced materials with tailored characteristics for industrial use.
Recent advancements in synthetic methodologies have further enhanced the appeal of 5-(chlorosulfonyl)-2-fluorobenzoyl chloride. Catalytic processes, including transition metal-catalyzed cross-coupling reactions, have enabled more efficient and selective transformations of this intermediate. These methods not only improve yield but also reduce the environmental impact of synthetic processes by minimizing waste generation. The integration of green chemistry principles into drug synthesis aligns with broader efforts to promote sustainable practices in the chemical industry.
The biological activity of derivatives synthesized from 5-(chlorosulfonyl)-2-fluorobenzoyl chloride has been extensively studied in recent years. Researchers have demonstrated its potential in modulating various biological pathways by designing molecules that interact with specific targets such as enzymes or receptors. For example, derivatives bearing this moiety have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and implicated in cancer development.
In conclusion, 5-(chlorosulfonyl)-2-fluorobenzoyl chloride (CAS No. 949485-81-8) is a multifaceted compound with significant applications across multiple domains of chemistry and biology. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, while its reactivity allows for diverse functionalization strategies. As research continues to uncover new synthetic methodologies and biological targets, the importance of this compound is likely to grow even further.
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